N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide is a complex organic compound that features a bipyridine moiety linked to a thiazole ring via a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the bipyridine and thiazole intermediates. One common approach is to first synthesize the bipyridine derivative through a series of reactions involving halogenation and coupling reactions. The thiazole ring can be introduced via a cyclization reaction involving a suitable precursor such as an α-halo ketone and a primary amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethyl acetate .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The bipyridine and thiazole moieties may play a crucial role in binding to these targets and exerting their effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bipyridine derivatives and thiazole-containing molecules. Examples include:
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- 1,3-thiazol-2-yl substituted benzamides
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide is unique due to its specific combination of bipyridine and thiazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c26-20(16-4-6-18(7-5-16)27-21-23-10-11-28-21)25-13-15-3-8-19(24-12-15)17-2-1-9-22-14-17/h1-12,14H,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXCNOFXICESRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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